An In-Depth Technical Guide to S-Trityl-Fmoc-D-N-Methyl-Cysteine: A Keystone for Advanced Peptide Synthesis
An In-Depth Technical Guide to S-Trityl-Fmoc-D-N-Methyl-Cysteine: A Keystone for Advanced Peptide Synthesis
Introduction: Deconstructing a Multifaceted Building Block
In the landscape of modern peptide chemistry and drug development, the precise control over a peptide's sequence, stereochemistry, and backbone conformation is paramount. S-Trityl-Fmoc-D-N-Methyl-cysteine is a highly specialized amino acid derivative engineered to provide chemists with an exceptional degree of control during Solid-Phase Peptide Synthesis (SPPS). Its structure is a convergence of four distinct chemical motifs, each serving a strategic purpose in the construction of complex and pharmacologically optimized peptides.
This guide provides an in-depth technical overview of this building block, exploring the causality behind its design, its application in SPPS, and the unique properties it imparts to the final peptide product. We will delve into the mechanistic underpinnings of its protecting groups, provide field-proven protocols for its use, and discuss the strategic advantages it offers to researchers, scientists, and drug development professionals.
The power of this reagent lies in its four key features:
-
Fmoc Group (N-terminus): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group for the alpha-amine. Its use is a cornerstone of modern SPPS, allowing for iterative deprotection and coupling cycles under mild conditions that preserve acid-sensitive side-chain protectors.[1][2]
-
S-Trityl Group (Side-Chain): The triphenylmethyl (trityl) group provides robust, acid-labile protection for the cysteine's thiol side-chain.[3][4] This prevents undesired side reactions, most notably the formation of disulfide bonds, during the synthesis. Its removal is typically orchestrated during the final cleavage from the solid support.[5]
-
D-Configuration (Alpha-Carbon): The incorporation of a D-amino acid, the enantiomer of the naturally occurring L-amino acids, is a critical strategy for increasing peptide stability. Peptides containing D-amino acids are significantly more resistant to degradation by endogenous proteases, thereby extending their in-vivo half-life.[]
-
N-Methylation (Backbone): The addition of a methyl group to the backbone amide nitrogen is a powerful tool for modulating the pharmacokinetic properties of a peptide.[7][8][9] N-methylation can enhance metabolic stability, increase membrane permeability and oral bioavailability, and constrain the peptide's conformation, which can lead to improved receptor affinity and selectivity.[7][8][10]
This guide will systematically explore each of these features, providing the technical detail necessary for its successful implementation in the laboratory.
Physicochemical and Structural Properties
Understanding the fundamental properties of S-Trityl-Fmoc-D-N-Methyl-cysteine is essential for its effective use. While direct experimental data for the N-methylated derivative is sparse, its properties can be closely inferred from its well-characterized non-methylated analogue, Fmoc-S-trityl-D-cysteine.
Structural Representation
Caption: Molecular structure of S-Trityl-Fmoc-D-N-Methyl-cysteine.
Quantitative Data Summary
The following table summarizes key properties, primarily based on the non-N-methylated D-cysteine analogue. The molecular weight is adjusted for the additional methyl group.
| Property | Value | Source |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid | Inferred |
| CAS Number | Not assigned (Analogue: 167015-11-4) | [][11] |
| Molecular Formula | C₃₈H₃₃NO₄S | Calculated |
| Molecular Weight | 599.74 g/mol | Calculated |
| Appearance | White to off-white powder | [][11] |
| Melting Point | ~170 - 180 °C | [][11] |
| Solubility | Insoluble in water. Soluble in most organic solvents like DMF, DCM, Chloroform. | [12][13] |
| Storage Temp. | 2-8°C, desiccated | [][12] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this derivative is as a building block in Fmoc-based SPPS.[13][14][15] The process involves a repeated cycle of deprotection and coupling to elongate the peptide chain while it is anchored to an insoluble resin support.
The SPPS Cycle: An Overview
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Key Experimental Protocols
1. Fmoc Group Deprotection
The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction. This is achieved through a base-catalyzed β-elimination mechanism.[1][2][16]
Caption: Mechanism of Fmoc deprotection by piperidine.
-
Protocol:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Causality & Insights: The use of a secondary amine like piperidine is critical. It not only acts as the base to initiate the elimination but also serves as a scavenger for the liberated dibenzofulvene (DBF) byproduct.[1][2] Trapping DBF prevents it from re-reacting with the newly freed N-terminal amine. Incomplete washing after this step is a common source of failed couplings, as residual piperidine will neutralize the incoming activated amino acid.
2. Coupling of S-Trityl-Fmoc-D-N-Methyl-Cysteine
Coupling N-methylated amino acids is notoriously challenging due to the increased steric hindrance around the secondary amine.[17] Standard coupling reagents may prove inefficient, leading to low yields and deletion sequences. Therefore, the choice of coupling activator is critical for success.
-
Recommended Coupling Reagents: For sterically hindered couplings involving N-methylated residues, high-potency phosphonium- or aminium-based reagents are recommended.
-
PyBOP/HOAt: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with 1-Hydroxy-7-azabenzotriazole.
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
-
Protocol (using HATU):
-
In a separate vessel, dissolve S-Trityl-Fmoc-D-N-Methyl-cysteine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. A longer coupling time is often necessary for N-methylated residues.[17]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
(Optional but recommended): Perform a capping step with acetic anhydride and DIPEA in DMF to block any unreacted free amines, preventing the formation of deletion sequences.
-
-
Causality & Insights: The N-methyl group lowers the nucleophilicity of the secondary amine and increases steric bulk, slowing down the coupling reaction. Reagents like HATU form highly reactive O-acylisourea intermediates that can overcome this kinetic barrier more effectively than standard carbodiimide activators. Double coupling (repeating the protocol) may be necessary for particularly difficult sequences.[18]
3. Final Cleavage and S-Trityl Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. The S-Trityl group is labile to strong acids like Trifluoroacetic Acid (TFA).[3]
Caption: Acid-catalyzed deprotection of the S-Trityl group.
-
The Role of Scavengers: The cleavage process generates highly reactive carbocations, particularly the stable trityl cation.[19] These cations can re-attach to electron-rich residues like tryptophan or methionine, or even re-protect the cysteine thiol. Scavengers are added to the cleavage cocktail to trap these cations.[20] Triisopropylsilane (TIS) is particularly effective at scavenging the trityl cation.[21]
-
Cleavage Cocktail Composition:
| Reagent | Purpose | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage agent, removes acid-labile groups | 92.5 - 95% |
| Triisopropylsilane (TIS) | Scavenges trityl and other carbocations | 2.5% |
| Water | Suppresses side reactions | 2.5% |
| 1,2-Ethanedithiol (EDT) | Scavenger, prevents re-attachment to Cys | 2.5% (optional) |
-
Protocol:
-
Ensure the N-terminal Fmoc group is removed.
-
Wash the dry peptide-resin with Dichloromethane (DCM).
-
Prepare the cleavage cocktail (e.g., Reagent K: 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% EDT) fresh.
-
Add the cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Strategic Impact on Final Peptide Properties
The incorporation of S-Trityl-Fmoc-D-N-Methyl-cysteine is not merely a synthetic convenience; it is a strategic decision to engineer a peptide with superior pharmaceutical properties.
-
Enhanced Proteolytic Stability: The D-configuration at the alpha-carbon and the N-methyl group on the backbone amide both serve to disrupt the recognition sites for common proteases. This significantly reduces the rate of enzymatic degradation, leading to a longer biological half-life.
-
Improved Pharmacokinetics: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can decrease polarity and improve lipophilicity. This modification has been shown to enhance membrane permeability and oral bioavailability, transforming peptides from injectable-only candidates to potentially orally administered drugs.[7][10]
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined conformation. This can be advantageous for increasing binding affinity and selectivity for a specific biological target, as it reduces the entropic penalty of binding.
Conclusion
S-Trityl-Fmoc-D-N-Methyl-cysteine is a sophisticated and powerful tool in the arsenal of the modern peptide chemist. Its multifaceted design provides an orthogonal protection scheme perfectly suited for Fmoc-based SPPS while simultaneously introducing D-stereochemistry and N-methylation to enhance the stability, bioavailability, and efficacy of the final peptide. A thorough understanding of the reaction mechanisms, careful selection of reagents—particularly for the challenging N-methyl coupling step—and meticulous execution of protocols are essential for leveraging the full potential of this advanced building block. By mastering its application, researchers and drug developers can accelerate the creation of next-generation peptide therapeutics with precisely engineered properties and improved clinical potential.
References
-
LookChem. Cas 103213-32-7, FMOC-S-trityl-L-cysteine.[Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[Link]
-
Iris Biotech. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.[Link]
-
Cárdenas, F., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Fields, G.B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Diaz-Rodriguez, V., et al. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. Organic Letters. [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]
-
CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS).[Link]
-
Diaz-Rodriguez, V., et al. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs. Organic Letters. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]
-
Common Organic Chemistry. Trityl Protection.[Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]
-
Muttenthaler, M., et al. (2010). A Viable Synthesis of N-Methyl Cysteine. The Journal of Organic Chemistry. [Link]
-
Poreba, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
-
Vapourtec. Peptide Synthesis | Solid-Phase | SPPS.[Link]
-
AAPPTec. Cleavage Cocktails; Reagent B.[Link]
-
Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[Link]
-
Muttenthaler, M., et al. (2010). A Viable Synthesis of N-Methyl Cysteine. ResearchGate. [Link]
-
Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]
-
Jia, X., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Nowick, J. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[Link]
- Danishefsky, S. J., et al. (2013). Methods and intermediates for chemical synthesis of polypeptides and proteins.
-
mzCloud. FMOC S trityl L cysteine.[Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Cas 103213-32-7,FMOC-S-trityl-L-cysteine | lookchem [lookchem.com]
- 13. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]
- 14. bachem.com [bachem.com]
- 15. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. total-synthesis.com [total-synthesis.com]
- 20. biotage.com [biotage.com]
- 21. peptide.com [peptide.com]
